molecular formula C10H16ClNO B12987724 1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride CAS No. 1127-38-4

1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride

Cat. No.: B12987724
CAS No.: 1127-38-4
M. Wt: 201.69 g/mol
InChI Key: KXLBTDXBYUFQJM-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions .

Preparation Methods

The synthesis of 1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-2-propanone with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with adrenergic receptors, leading to changes in cellular signaling pathways . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Properties

CAS No.

1127-38-4

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H

InChI Key

KXLBTDXBYUFQJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)O.Cl

Origin of Product

United States

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